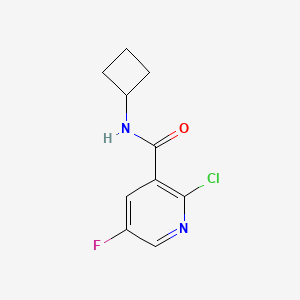

2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide

Description

2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide is a pyridine-based small molecule characterized by:

- A pyridine core substituted with chloro at position 2 and fluoro at position 3.

- A carboxamide group at position 3, where the nitrogen is bonded to a cyclobutyl ring.

This compound’s structure combines electron-withdrawing groups (chloro, fluoro) with a conformationally constrained cyclobutyl moiety, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to steric and electronic effects .

Properties

IUPAC Name |

2-chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2O/c11-9-8(4-6(12)5-13-9)10(15)14-7-2-1-3-7/h4-5,7H,1-3H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANCARNAIAQBLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=C(N=CC(=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide involves several steps. One common method includes the fluorination of pyridine derivatives. For instance, fluorination of pyridine by complex AlF3 and CuF2 at high temperatures (450–500 °C) forms a mixture of fluoropyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine . These intermediates can then be further modified to introduce the chloro and cyclobutyl groups, followed by the formation of the carboxamide.

Chemical Reactions Analysis

2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions.

Scientific Research Applications

2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to its targets, potentially leading to more effective biological activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Research Findings

- Cyclobutyl vs.

- Halogen Effects : Fluorine at position 5 (target compound) offers milder electron-withdrawing effects compared to CF₃ (BP 9010), balancing reactivity and solubility .

- Amide Linkers : Direct cyclobutyl-amide linkage (target compound) provides conformational restraint, which may enhance binding affinity compared to flexible methylene-bridged analogues .

Biological Activity

2-Chloro-N-cyclobutyl-5-fluoropyridine-3-carboxamide is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring both chloro and cyclobutyl groups, alongside a fluorinated pyridine ring, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₈ClF₁N₂O

- Molecular Weight : 202.62 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine enhances the compound's binding affinity to these targets, which may include:

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating pathways involved in disease processes.

- Receptor Modulation : It could function as a positive allosteric modulator for various receptors, impacting neurotransmitter systems and cellular signaling.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, making it a candidate for cancer therapy.

- Neuroprotective Effects : There are indications that the compound may protect neuronal cells from damage in models of neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Research Findings

Detailed Findings

-

Antitumor Effects :

- In vitro studies conducted on various cancer cell lines revealed that this compound inhibited cell growth with an IC50 value ranging from 10 to 30 µM, indicating moderate potency against tumor cells .

- Neuroprotective Mechanism :

- Anti-inflammatory Mechanism :

Comparative Analysis with Similar Compounds

A comparative analysis with other fluorinated pyridines reveals that while many share structural similarities, this compound exhibits unique properties due to its specific substituents.

Table 2: Comparison with Similar Compounds

| Compound | Structure Features | Notable Activities |

|---|---|---|

| 2-Fluoropyridine | Single fluorine substitution | Moderate antimicrobial activity |

| 2-Chloro-6-fluoropyridine | Chlorine and fluorine substitutions | Antiviral properties |

| This compound | Chloro, cyclobutyl, and carboxamide groups | Antitumor and neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.